molecular formula C7H10ClN3 B13081688 5-Chloro-N-propylpyrazin-2-amine

5-Chloro-N-propylpyrazin-2-amine

Cat. No.: B13081688
M. Wt: 171.63 g/mol
InChI Key: MGWYWWIZQDKRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-propylpyrazin-2-amine is a chemical compound with the molecular formula C₇H₁₀ClN₃ It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-propylpyrazin-2-amine typically involves the chlorination of pyrazine derivatives followed by the introduction of a propylamine group. One common method involves the reaction of 2-chloropyrazine with propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-propylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

5-Chloro-N-propylpyrazin-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-N-propylpyrazin-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N-propylpyrazin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom and the propylamine group can affect how the compound interacts with other molecules, making it distinct from its analogs .

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

5-chloro-N-propylpyrazin-2-amine

InChI

InChI=1S/C7H10ClN3/c1-2-3-9-7-5-10-6(8)4-11-7/h4-5H,2-3H2,1H3,(H,9,11)

InChI Key

MGWYWWIZQDKRRM-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CN=C(C=N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.